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Compound of Interest

Compound Name: 2-Chloro-3-(fluoromethyl)quinoline

CAS No.: 1557657-39-2

Cat. No.: B2510133 Get Quote

H

ClFN

Part 1: Executive Technical Summary
2-Chloro-3-(fluoromethyl)quinoline is a high-value heterocyclic building block used primarily

in medicinal chemistry for the development of kinase inhibitors and antimalarial agents. It

serves as a strategic bioisostere, where the fluoromethyl group (-CH

F) replaces a methyl (-CH

) or hydroxymethyl (-CH

OH) group.

The introduction of the fluorine atom at the benzylic (C3) position modulates the

physicochemical profile by:

Lowering pKa: The electron-withdrawing effect of fluorine reduces the basicity of the

quinoline nitrogen.

Blocking Metabolism: The C-F bond prevents rapid benzylic oxidation (a common metabolic

soft spot in methyl-quinolines).
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Enhancing Lipophilicity: The -CH

F group increases logP relative to -CH

OH, improving membrane permeability while maintaining hydrogen bond acceptor capability
via the fluorine atom.

Core Physicochemical Data
Property Value / Description

Molecular Weight 195.62 g/mol

Physical State White to off-white solid

Melting Point 98–102 °C (Predicted based on analogs)

Solubility
Soluble in DCM, CHCl

, DMSO; Low solubility in water

Key Functional Groups
2-Chloro (S

Ar active), 3-Fluoromethyl (Metabolically stable)

Part 2: Structural Analysis & Electronic Properties
Electronic Environment
The quinoline ring system is electron-deficient, particularly at the C2 and C4 positions.

C2-Chloro Substituent: The chlorine atom at C2 activates the position for Nucleophilic

Aromatic Substitution (S

Ar). The nitrogen atom acts as an electron sink, making the C2-Cl bond highly susceptible to
displacement by amines, alkoxides, or thiols.

C3-Fluoromethyl Group: The -CH

F group exerts a strong inductive electron-withdrawing effect (-I). This deactivates the ring
slightly more than a methyl group would, but less than a trifluoromethyl group.

Impact on Reactivity: The -I effect of the CH
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F group increases the electrophilicity of the adjacent C2 and C4 carbons, potentially
accelerating S

Ar reactions at C2 compared to 2-chloro-3-methylquinoline.

Steric Considerations
The Van der Waals radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å).

Therefore, the -CH

F group is isosteric with a methyl group. This allows the molecule to fit into binding pockets
designed for methyl-substituted quinolines, but with altered electronic properties.

Part 3: Synthesis Protocols
The synthesis of 2-Chloro-3-(fluoromethyl)quinoline is rarely performed de novo from

anilines. Instead, it is most efficiently synthesized from the commercially available precursor 2-

chloro-3-quinolinecarboxaldehyde (CAS 73568-25-9).

Method A: Deoxyfluorination (Laboratory Scale - High
Purity)
This method is preferred for research scales (1g – 10g) due to mild conditions and high

functional group tolerance.

Step 1: Reduction to Alcohol

Reagents: 2-Chloro-3-quinolinecarboxaldehyde, NaBH

, Methanol.

Protocol:

Dissolve 2-chloro-3-quinolinecarboxaldehyde (1.0 eq) in MeOH (0.5 M) at 0°C.

Add NaBH

(1.1 eq) portion-wise over 15 minutes.

Stir at 0°C for 1 hour, then warm to RT for 1 hour.
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Quench with sat. NH

Cl, extract with DCM, and concentrate.

Intermediate: (2-Chloroquinolin-3-yl)methanol.[1]

Step 2: Deoxyfluorination

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, DCM.

Protocol:

Dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM under N

atmosphere. Cool to -78°C.

Add DAST (1.2 eq) dropwise. Caution: Exothermic.

Stir at -78°C for 1 hour, then allow to warm to RT overnight.

Quench: Pour slowly into sat. NaHCO

(vigorous bubbling).

Purification: Flash chromatography (Hexane/EtOAc).

Method B: Halogen Exchange (Industrial Scale)
This method avoids expensive fluorinating agents but requires harsher conditions.

Precursor: 2-Chloro-3-(chloromethyl)quinoline (CAS 90097-52-2).

Reagents: KF (Spray-dried), 18-Crown-6 (Catalytic), Acetonitrile.

Protocol:

Suspend precursor and KF (3.0 eq) in dry Acetonitrile.

Add 18-Crown-6 (0.1 eq) to solubilize the fluoride ion.
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Reflux (80°C) for 12–24 hours. Monitor by TLC/LCMS.

Filter off KCl salts and concentrate.

Synthesis Workflow Visualization
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Figure 1: Synthetic pathways to 2-Chloro-3-(fluoromethyl)quinoline emphasizing the two

primary routes: Deoxyfluorination (Red) and Halogen Exchange (Yellow).

Part 4: Spectroscopic Characterization Guide
Accurate identification of this molecule relies heavily on NMR, specifically the coupling between

the fluorine atom and the benzylic protons.

Nuclear Magnetic Resonance (NMR) Expectations
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Nucleus
Shift (

ppm)
Multiplicity

Coupling
Constants (

)

Assignment

H NMR 5.60 – 5.80 Doublet (d) Hz

-CH

F (Benzylic)

H NMR 8.20 – 8.30 Singlet (s) N/A C4-H (Aromatic)

F NMR -200 to -220 Triplet (t) Hz

-CH

F

C NMR 80.0 – 85.0 Doublet (d) Hz

-CH

F

Critical QC Check:

The benzylic protons (-CH

F) must appear as a doublet with a large coupling constant (~47 Hz). If it appears as a
singlet, you have likely hydrolyzed the product back to the alcohol or failed to fluorinate.

The

F signal for a monofluoromethyl group is distinctively upfield (-200 ppm range) compared to
a trifluoromethyl group (-60 ppm range).

Part 5: Reactivity & Applications[3]
Reactivity Profile
The molecule possesses two distinct reactivity centers:

C2-Position (Electrophilic): The chlorine atom is a good leaving group.

Reaction: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or S
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Ar with amines.

C3-Position (Benzylic Fluoride):

Stability: Generally stable under acidic and neutral conditions.

Risk: Under strongly basic conditions (e.g., NaH, t-BuOK) and high heat, elimination of HF

can occur, generating a reactive quinone methide-like intermediate or polymer.

Functionalization Workflow
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Figure 2: Functionalization map. Blue paths indicate productive drug discovery modifications;

the red dashed path indicates a stability risk.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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